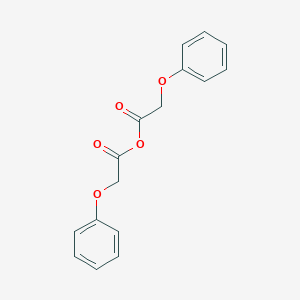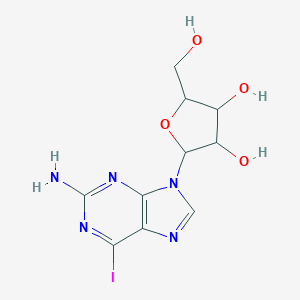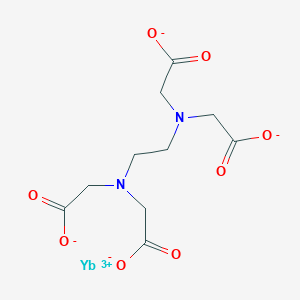
Diyoduro de telurio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium diiodide is a chemical compound composed of tellurium and iodine, with the formula TeI₂. It belongs to the class of tellurium halides and is known for its unique properties and applications in various fields of science and industry. Tellurium diiodide is typically a black crystalline solid and is less common compared to other tellurium compounds.
Aplicaciones Científicas De Investigación
Tellurium diiodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and in the study of tellurium chemistry.
Materials Science: Tellurium diiodide is investigated for its potential use in semiconductor materials and thin-film technologies.
Biology and Medicine: Research is ongoing into the potential biological activities of tellurium compounds, including tellurium diiodide, for antimicrobial and anticancer properties.
Industry: It is used in the production of specialized materials and in certain catalytic processes.
Mecanismo De Acción
Target of Action
It is known that tellurium compounds can interact with both telluride ions (Te 2−) and iodide ions (I −), forming various units with bonds to other tellurium atoms . .
Mode of Action
It is known that tellurium (II) and/or tellurium (IV) can form interactions with iodide species within crystals . These interactions, known as chalcogen-bonding interactions, involve comprehensive computational chemistry calculations and are underpinned by crystallographic data . .
Biochemical Pathways
Some studies have delved into the realm of chalcogen-bonding interactions, focusing on tellurium (II) and/or tellurium (IV) interactions with iodide species . .
Result of Action
It is known that tellurium compounds can form various units with bonds to other tellurium atoms
Action Environment
It is known that tellurium tetraiodide decomposes on heating to form gaseous TeI2 and Te(s) . .
Análisis Bioquímico
Cellular Effects
It is known that tellurium compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Tellurium diiodide is not well-defined. It is known that tellurium compounds can interact with biomolecules and potentially influence enzyme activity and gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tellurium diiodide can be synthesized through several methods:
Direct Combination: One of the simplest methods involves the direct combination of elemental tellurium and iodine. The reaction is typically carried out in a sealed tube at elevated temperatures: [ \text{Te} + \text{I}_2 \rightarrow \text{TeI}_2 ]
Reaction with Iodine Vapors: Another method involves passing iodine vapors over heated tellurium: [ \text{Te} + \text{I}_2 \text{(vapor)} \rightarrow \text{TeI}_2 ]
Industrial Production Methods: Industrial production of tellurium diiodide is not as common as other tellurium compounds. the methods mentioned above can be scaled up for industrial purposes, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tellurium diiodide undergoes various chemical reactions, including:
Oxidation: Tellurium diiodide can be oxidized to form tellurium dioxide and iodine: [ \text{TeI}_2 + \text{O}_2 \rightarrow \text{TeO}_2 + \text{I}_2 ]
Reduction: It can be reduced back to elemental tellurium and iodine: [ \text{TeI}_2 + \text{H}_2 \rightarrow \text{Te} + 2\text{HI} ]
Substitution: Tellurium diiodide can undergo substitution reactions with other halogens or halide ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, or other strong oxidizers.
Reducing Agents: Hydrogen gas, hydrides, or other reducing agents.
Reaction Conditions: Reactions typically occur at elevated temperatures and may require specific solvents or catalysts.
Major Products:
Oxidation: Tellurium dioxide and iodine.
Reduction: Elemental tellurium and hydrogen iodide.
Comparación Con Compuestos Similares
Tellurium diiodide can be compared with other tellurium halides, such as tellurium tetrachloride (TeCl₄) and tellurium tetrabromide (TeBr₄):
- **Tell
Tellurium Tetrachloride: TeCl₄ is more commonly used and studied, with applications in organic synthesis and as a reagent in various chemical reactions.
Propiedades
IUPAC Name |
iodo tellurohypoiodite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2Te/c1-3-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDMDRIQNXVVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?
A1: Tellurium diiodide exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].
Q2: How does the replacement of iodine atoms in diethyltellurium diiodide with carboxylate groups affect its supramolecular structure?
A2: Substituting iodine atoms in diethyltellurium diiodide, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.
Q3: Can tellurium diiodide act as a precursor for other organotellurium compounds?
A3: Yes, diethyltellurium diiodide can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].
Q4: Are there any spectroscopic techniques commonly used to characterize tellurium diiodide and its derivatives?
A4: Yes, several spectroscopic techniques are employed for characterizing tellurium diiodide and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.
Q5: Has the molecular structure of tellurium diiodide been studied using computational methods?
A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.
Q6: What is known about the stability of tellurium diiodide?
A7: Tellurium diiodide is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)












